(R)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals
(R)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
(R)-tert-butyl (1-cyanopropan-2-yl)carbamate, a chiral non-natural amino acid derivative, is a pivotal building block in modern medicinal chemistry. Its structural features, namely the presence of a nitrile group and a tert-butoxycarbonyl (Boc)-protected amine on a chiral backbone, render it a versatile intermediate for the asymmetric synthesis of complex pharmaceutical agents. The Boc protecting group ensures stability across a range of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical attribute in multi-step synthetic campaigns. This guide provides an in-depth exploration of the physical properties of (R)-tert-butyl (1-cyanopropan-2-yl)carbamate, outlines robust protocols for their experimental determination, and discusses the significance of these properties in the context of drug discovery and development. While experimental data for the (R)-enantiomer is not extensively available, the physical properties of its (S)-enantiomer, which are identical with the exception of optical rotation, are referenced herein.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in process development and scale-up. These properties influence reaction kinetics, purification strategies, and formulation of the final active pharmaceutical ingredient (API).
Structural and Molecular Data
The foundational characteristics of (R)-tert-butyl (1-cyanopropan-2-yl)carbamate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| CAS Number | 170367-68-7 | [3] |
| Appearance | White to off-white solid | [4] |
| Chirality | (R)-enantiomer | N/A |
Diagram 1: Chemical Structure of (R)-tert-butyl (1-cyanopropan-2-yl)carbamate
Caption: 2D structure of the target molecule.
Melting Point
Solubility
Solubility is a key parameter that influences the choice of solvents for reaction, extraction, and crystallization. While quantitative solubility data for (R)-tert-butyl (1-cyanopropan-2-yl)carbamate is not widely published, related carbamates, such as tert-butyl carbamate, are known to have high solubility in a variety of organic solvents.[7] For process development, it is crucial to experimentally determine the solubility in a range of solvents relevant to the synthetic route.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical identity.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for the enantiomeric compound (S)-tert-butyl (1-cyanopropan-2-yl)carbamate are presented below. These predictions are based on the analysis of its functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | Multiplet | 1H | CH-NH |
| ~2.5 - 2.7 | Multiplet | 2H | CH₂-CN |
| ~1.45 | Singlet | 9H | C(CH₃)₃ |
| ~1.25 | Doublet | 3H | CH-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155.0 | C=O (carbamate) |
| ~118.0 | CN (nitrile) |
| ~80.0 | C(CH₃)₃ |
| ~45.0 | CH-NH |
| ~28.5 | C(CH₃)₃ |
| ~25.0 | CH₂-CN |
| ~18.0 | CH-CH₃ |
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for the key functional groups in (R)-tert-butyl (1-cyanopropan-2-yl)carbamate are listed below.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (carbamate) |
| ~2950 | C-H stretch (aliphatic) |
| ~2250 | C≡N stretch (nitrile) |
| ~1700 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
Experimental Protocols
The following section provides detailed, field-proven methodologies for the experimental determination of the key physical properties discussed above. These protocols are designed to be self-validating and ensure the generation of reliable and reproducible data.
Melting Point Determination
The determination of a sharp melting point is a primary indicator of the purity of a crystalline solid.
Diagram 2: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Methodology:
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Sample Preparation: A small amount of the crystalline (R)-tert-butyl (1-cyanopropan-2-yl)carbamate is finely ground to ensure uniform packing and heat transfer. The fine powder is then packed into a capillary tube to a height of 2-3 mm.
-
Instrumental Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
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Preliminary Determination: An initial rapid heating is performed to get an approximate melting temperature.
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Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The recorded range constitutes the melting point of the sample.
NMR Spectra Acquisition
Obtaining high-quality NMR spectra is essential for unambiguous structural confirmation.
Diagram 3: NMR Sample Preparation and Analysis Workflow
Caption: Standard workflow for NMR analysis.
Methodology:
-
Sample Preparation: Approximately 5-25 mg of (R)-tert-butyl (1-cyanopropan-2-yl)carbamate is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean vial.[5] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.[8]
-
Instrumental Analysis: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
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Data Processing: The resulting Free Induction Decay (FID) is processed by Fourier transformation, phase correction, and baseline correction to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak.
Conclusion
(R)-tert-butyl (1-cyanopropan-2-yl)carbamate is a chiral building block of significant value in the synthesis of complex pharmaceutical molecules. A thorough understanding of its physical properties is essential for its effective application in drug discovery and development. This guide has provided a comprehensive overview of its known and predicted physicochemical characteristics and has detailed robust experimental protocols for their determination. The presented methodologies for melting point and NMR analysis are designed to ensure the generation of accurate and reliable data, which is fundamental to the principles of scientific integrity and reproducibility in research and development.
References
-
University of Rochester. NMR Sample Preparation. [Link]
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University of Colorado Boulder. NMR Spectrum Acquisition - Organic Chemistry. [Link]
-
University of Alberta. Melting point determination. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
Sources
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- 2. CAS 172695-22-6 | (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate - Synblock [synblock.com]
- 3. 170367-68-7|(R)-tert-Butyl (1-cyanopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl carbamate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. A16018.06 [thermofisher.com]
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